3-Methyl-4-(trifluoromethyl)cinnamic acid
Overview
Description
3-Methyl-4-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methyl group at the 3-position and a trifluoromethyl group at the 4-position
Mechanism of Action
Target of Action
3-Methyl-4-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, which is known to be a central intermediate in the biosynthesis of a myriad of natural products It is used in the synthesis of cinacalcet , a drug used for the treatment of secondary hyperparathyroidism and calciphylaxis in patients with end-stage renal disease or on dialysis .
Mode of Action
It is known that cinnamic acid derivatives can interact with various enzymes and receptors in the body . For instance, cinnamic acid is known to act on the enzyme phenylalanine ammonia-lyase (PAL) in the biosynthesis of natural products .
Biochemical Pathways
As a derivative of cinnamic acid, it may be involved in the biosynthesis of natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a slight solubility in dmso and methanol , which may influence its bioavailability.
Result of Action
It has been noted to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
3-Methyl-4-(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of cinacalcet, a drug used to treat secondary hyperparathyroidism . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the synthesis and degradation of other biomolecules. Additionally, this compound can bind to specific receptors, altering their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound has been shown to inhibit spontaneous motility in mice, indicating its potential impact on neuronal cells . Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and receptors, leading to either inhibition or activation of their activity. For instance, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Over time, the effects of this compound on cellular processes may change, depending on its concentration and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the inhibition of unwanted cellular activities . At high doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. Additionally, this compound can influence the synthesis and degradation of other biomolecules, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, affecting various cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, influencing various cellular processes such as metabolism, signaling, and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the condensation of 3-methyl-4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of organic solvents such as methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated cinnamic acid derivatives.
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)cinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cinnamic acid: Similar in structure but lacks the methyl group at the 3-position.
4-(Trifluoromethyl)cinnamic acid: Similar but lacks the methyl group at the 3-position.
4-Methyl-3-(trifluoromethyl)cinnamic acid: A positional isomer with the methyl and trifluoromethyl groups swapped.
Uniqueness
3-Methyl-4-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the methyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups on the phenyl ring creates a distinct electronic environment, affecting its interactions with other molecules.
Properties
IUPAC Name |
(E)-3-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-6-8(3-5-10(15)16)2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEGNYNFWURVAR-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.